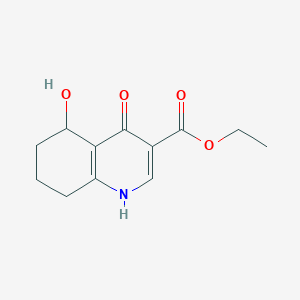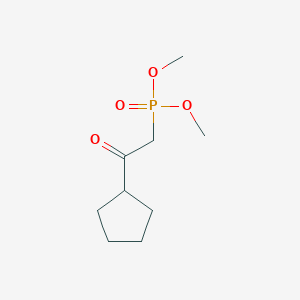![molecular formula C20H17NO2 B8665515 3H-Naphth[2,3-e]indole-2-carboxylic acid, 3-methyl-, ethyl ester CAS No. 113516-80-6](/img/structure/B8665515.png)
3H-Naphth[2,3-e]indole-2-carboxylic acid, 3-methyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Naphth[2,3-e]indole-2-carboxylic acid, 3-methyl-, ethyl ester is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound, in particular, is notable for its unique structure, which combines the indole moiety with a naphthalene ring system, making it a subject of interest in synthetic organic chemistry and pharmaceutical research .
Métodos De Preparación
The synthesis of 3H-Naphth[2,3-e]indole-2-carboxylic acid, 3-methyl-, ethyl ester typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where hydrazines react with ketones or aldehydes in the presence of an acid catalyst to form indoles . For industrial production, the reaction conditions are optimized to ensure high yield and purity, often involving refluxing the reactants in acetic acid or hydrochloric acid .
Análisis De Reacciones Químicas
3H-Naphth[2,3-e]indole-2-carboxylic acid, 3-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Aplicaciones Científicas De Investigación
3H-Naphth[2,3-e]indole-2-carboxylic acid, 3-methyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various organic reactions.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 3H-Naphth[2,3-e]indole-2-carboxylic acid, 3-methyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
3H-Naphth[2,3-e]indole-2-carboxylic acid, 3-methyl-, ethyl ester can be compared with other indole derivatives, such as:
Ethyl 2-methylindole-3-carboxylate: Similar in structure but lacks the naphthalene ring, making it less complex.
Methyl indole-3-carboxylate: Another simpler indole derivative used in various organic syntheses.
Ethyl indole-2-carboxylate: Known for its use in preparing pharmaceutical intermediates and other bioactive compounds.
The uniqueness of this compound lies in its combined indole and naphthalene structure, which provides distinct chemical and biological properties compared to simpler indole derivatives .
Propiedades
Número CAS |
113516-80-6 |
|---|---|
Fórmula molecular |
C20H17NO2 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
ethyl 3-methylnaphtho[2,3-e]indole-2-carboxylate |
InChI |
InChI=1S/C20H17NO2/c1-3-23-20(22)19-12-17-16-11-14-7-5-4-6-13(14)10-15(16)8-9-18(17)21(19)2/h4-12H,3H2,1-2H3 |
Clave InChI |
AIURBHMEIISBIU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(N1C)C=CC3=CC4=CC=CC=C4C=C32 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[3-(Methanesulfonyl)pyrrolidine-1-sulfonyl]benzoic acid](/img/structure/B8665460.png)








